dimethyl 1-amino-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Dimethyl 1-amino-1H-pyrrole-2,4-dicarboxylate is a nitrogen-containing heterocyclic compound It is characterized by the presence of a pyrrole ring substituted with amino and ester groups
Preparation Methods
The synthesis of dimethyl 1-amino-1H-pyrrole-2,4-dicarboxylate typically involves the alkylation of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide. This reaction produces the related N-ethyl carboxylate pyrrole, which is then reacted with hydrazine hydrate in ethanol to yield the desired compound .
Chemical Reactions Analysis
Dimethyl 1-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 1-amino-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of dimethyl 1-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Dimethyl 1-amino-1H-pyrrole-2,4-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 1H-pyrrole-2,4-dicarboxylate: Lacks the amino group, resulting in different reactivity and applications.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Contains additional ring structures, leading to different biological activities.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar structure but with different ester groups, affecting its chemical properties and uses
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 1-aminopyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-7(11)5-3-6(8(12)14-2)10(9)4-5/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAGPGPNKWEZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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